
2-(Azepan-2-yl)cyclohexan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azepan-2-yl)cyclohexan-1-one hydrochloride is an organic compound with the chemical formula C12H22ClNO . It appears as a powder and is typically stored at room temperature . The compound has a molecular weight of 231.77 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(Azepan-2-yl)cyclohexan-1-one hydrochloride can be represented by the SMILES notation:C1CCC(NCC1)C2CCCCC2=O.Cl . This notation provides a way to represent the structure using ASCII strings . Physical And Chemical Properties Analysis
2-(Azepan-2-yl)cyclohexan-1-one hydrochloride is a powder that is typically stored at room temperature . It has a molecular weight of 231.77 g/mol .Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation of Cyclohexane
Oxidation of cyclohexane is a critical reaction for the industrial production of ketone-alcohol (KA) oil, which is a precursor for nylon production. Various catalysts and conditions have been explored to improve the efficiency and selectivity of this reaction. Metal and metal oxide catalysts, particularly gold nanoparticles supported on silica, have shown promise in achieving high selectivity and conversion rates. The addition of hydrochloric acid has been found to enhance photocatalytic oxidation, with water on the catalyst surface playing a key role in generating reactive hydroxyl radicals (Abutaleb & Ali, 2021).
Azepane-Based Compounds in Drug Discovery
Azepane-based motifs have been identified for their diverse pharmacological properties, with over 20 FDA-approved drugs containing these structures. They are utilized in treating a wide range of diseases, including cancer, tuberculosis, Alzheimer's disease, and microbial infections. The development of new azepane-containing analogs focuses on creating less toxic, cost-effective, and highly active therapeutic agents. This area remains a hot research topic, offering a foundation for future drug discovery efforts (Zha et al., 2019).
Seven-Membered Heterocyclic Compounds
The pharmacological and therapeutic implications of seven-membered heterocyclic compounds, including azepines, azepanones, and azepanes, have been extensively reviewed. These compounds exhibit a wide range of biological properties, underlining their significance in medicinal chemistry. The literature suggests that there is still considerable scope for research in this domain, especially regarding their biological applications (Kaur et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2-(Azepan-2-yl)cyclohexan-1-one hydrochloride are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Eigenschaften
IUPAC Name |
2-(azepan-2-yl)cyclohexan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c14-12-8-4-3-6-10(12)11-7-2-1-5-9-13-11;/h10-11,13H,1-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOXFDQAEHLHDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2CCCCC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-2-yl)cyclohexan-1-one hydrochloride | |
CAS RN |
1384429-00-8 |
Source


|
| Record name | Cyclohexanone, 2-(hexahydro-1H-azepin-2-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


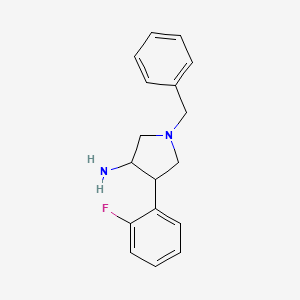
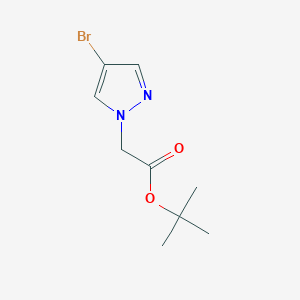
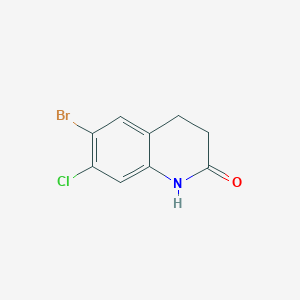
![3-Morpholinone, 4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]-](/img/structure/B1377254.png)
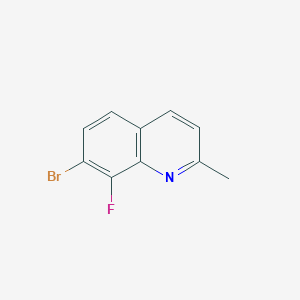

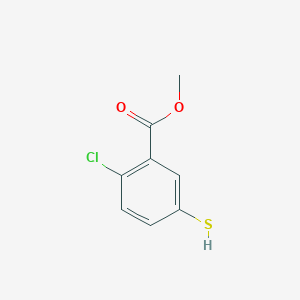
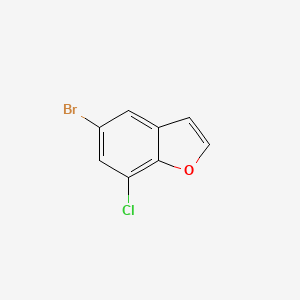


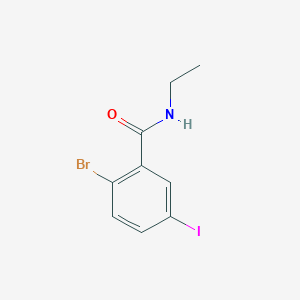
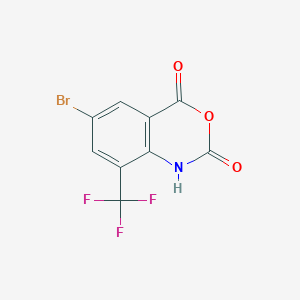
![Tert-butyl 4-[(benzyloxy)methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B1377270.png)